molecular formula C11H15NO B8802828 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 62245-16-3

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No. B8802828
CAS RN: 62245-16-3
M. Wt: 177.24 g/mol
InChI Key: QGIBVWCPEHUQPT-UHFFFAOYSA-N
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Patent
US06358974B1

Procedure details

A mixture of 4,4-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline (23.9 g, 0.125 mol) and 48% aqueous hydrobromic acid (158 ml) were heated at vigorous reflux for 4 hours. The reaction mixture was cooled and evaporated in vacuo. The residue was triturated with diethyl ether (20 ml), 1:1 diethyl ether:thf (20 ml) and diethyl ether (3×20 ml) and dried in vacuo to afford the title compound as the hydrobromide salt (17.5 g, 53%).
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
158 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12]C)[CH:10]=2)[CH2:5][NH:4][CH2:3]1.Br>>[CH3:1][C:2]1([CH3:14])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:12])[CH:10]=2)[CH2:5][NH:4][CH2:3]1

Inputs

Step One
Name
Quantity
23.9 g
Type
reactant
Smiles
CC1(CNCC2=CC=C(C=C12)OC)C
Name
Quantity
158 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
at vigorous reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether (20 ml), 1:1 diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
thf (20 ml) and diethyl ether (3×20 ml) and dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(CNCC2=CC=C(C=C12)O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.